molecular formula C11H6Br2Cl3N3O2 B12051731 N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide

N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide

Cat. No.: B12051731
M. Wt: 478.3 g/mol
InChI Key: ZJORHJAVVUDVMC-UHFFFAOYSA-N
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Description

N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]acetamide is a complex organic compound with the molecular formula C14H12Br2Cl3N3O2. This compound is notable for its unique structure, which includes multiple halogen atoms and a pyrazole ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2,4,6-trichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then brominated using bromine in acetic acid to introduce the bromine atoms at the 4 and 5 positions. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes the use of automated reactors and precise control of temperature and reaction times to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce debrominated derivatives .

Scientific Research Applications

N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]acetamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]pivalamide
  • N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]propionamide

Uniqueness

N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]acetamide is unique due to its specific combination of halogen atoms and the pyrazole ring structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H6Br2Cl3N3O2

Molecular Weight

478.3 g/mol

IUPAC Name

N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C11H6Br2Cl3N3O2/c1-4(20)17-9-11(12,13)10(21)19(18-9)8-6(15)2-5(14)3-7(8)16/h2-3H,1H3,(H,17,18,20)

InChI Key

ZJORHJAVVUDVMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(=O)C1(Br)Br)C2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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